6-Azauridine-5'-monophosphate

概要

説明

6-アザウリジン 5'-モノリン酸は、生化学および分子生物学の分野において重要な役割を果たす修飾ヌクレオシドです。この化合物は、ウラシル塩基が6-アザ類似体によって置換されたウリジン一リン酸の誘導体です。 これは、さまざまな分子の合成において重要な役割を果たし、科学研究において幅広い用途があります .

準備方法

合成経路と反応条件: 6-アザウリジン 5'-モノリン酸の合成は、一般的にウリジン一リン酸の修飾を伴います。一般的な方法には、ウラシル環の6位に窒素原子を導入することが含まれます。これは、ニトロ化、還元、環化などの化学反応のシリーズを通じて達成できます。

工業生産方法: 6-アザウリジン 5'-モノリン酸の工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模な化学合成が含まれます。 このプロセスには、多くの場合、結晶化やクロマトグラフィーなどの精製ステップが含まれており、目的の製品が分離されます .

化学反応の分析

Enzymatic Interactions

6-Azauridine-5'-monophosphate primarily interacts with orotidine-5'-phosphate decarboxylase (OMPDC), an enzyme crucial for pyrimidine nucleotide biosynthesis. The compound acts as a competitive inhibitor by mimicking the substrate orotidine-5'-phosphate, thus preventing its conversion to uridine monophosphate. This inhibition can lead to significant changes in cellular metabolism, particularly affecting nucleotide synthesis pathways .

Synergistic Effects

Research has shown that the presence of purine derivatives can enhance the toxicity of this compound in cultured cells. This synergistic effect is attributed to the depletion of phosphoribosylpyrophosphate (PRPP), a critical substrate for nucleotide synthesis, thereby increasing the efficacy of nucleoside analogs like pyrazofurin and 6-azauridine .

Antiviral Activity

Several studies have evaluated the antiviral properties of this compound against various RNA viruses. For instance, it has demonstrated significant in vitro activity against viruses such as Japanese encephalitis and yellow fever, although its in vivo efficacy remains limited .

Inhibition Mechanism

The mechanism of inhibition by this compound involves competitive binding to OMPDC, which is supported by kinetic studies showing altered enzyme activity upon exposure to this compound. The inhibition results in increased levels of orotidine monophosphate, which can affect downstream metabolic pathways .

Structural Studies

Crystallographic studies have provided insights into how this compound binds to OMPDC. The binding mode and conformational changes observed in enzyme mutants suggest that specific amino acid interactions are crucial for effective inhibition .

科学的研究の応用

Chemical Properties and Mechanism of Action

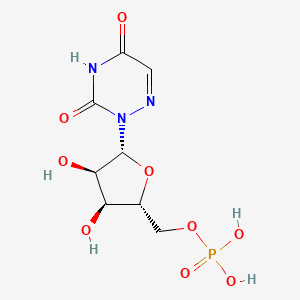

6-Azauridine-5'-monophosphate is a derivative of uridine, classified as a pentose phosphate with the molecular formula and a molecular weight of approximately 325.17 g/mol. Its unique structure includes a substituted triazine ring and a phosphate group attached to a ribose sugar, which allows it to inhibit enzymes involved in nucleotide metabolism, particularly orotidine-5'-phosphate decarboxylase. This inhibition affects RNA synthesis, making it a candidate for antiviral and anticancer therapies .

Anticancer Research

This compound has been extensively studied for its antineoplastic properties. Research indicates that it can inhibit the proliferation of cancer cells by disrupting nucleotide synthesis pathways. For instance, studies have shown that administration of 6-azauridine leads to altered enzyme activities in cancerous tissues, suggesting its potential as a therapeutic agent in treating chronic myelogenous leukemia .

Antiviral Applications

The compound's ability to integrate into RNA positions it as a potential antiviral agent. Its mechanism of action involves disrupting viral replication processes by interfering with RNA synthesis pathways, similar to other nucleoside analogues used in antiviral therapies .

Case Study 1: Chronic Myelogenous Leukemia

A study investigated the effects of 6-azauridine on de novo pyrimidine production in patients with chronic myelogenous leukemia. The results indicated that treatment with 6-azauridine resulted in significant alterations in pyrimidine metabolism, leading to reduced cancer cell viability .

Case Study 2: Enzyme Inhibition Studies

Research demonstrated that this compound binds effectively to orotidine-5'-phosphate decarboxylase, inhibiting its activity more potently than uridine-5'-monophosphate. This binding affinity highlights its potential for developing targeted therapies that exploit this inhibition for cancer treatment .

作用機序

6-アザウリジン 5'-モノリン酸の作用機序は、リボヌクレオチドレダクターゼ酵素の活性部位への結合を伴います。この酵素は、リボヌクレオチドをデオキシリボヌクレオチドに変換する役割を担っています。この酵素に結合することで、6-アザウリジン 5'-モノリン酸は変換プロセスを妨げ、DNAおよびRNA合成を阻害します。 この阻害は、抗ウイルスおよび抗癌剤としての役割にとって重要です .

類似化合物:

ウリジン 5'-モノリン酸: RNA合成に関与する天然に存在するヌクレオチド。

6-アザウリジン: 6-アザウリジン 5'-モノリン酸に変換されると、ウリジン一リン酸シンターゼを阻害するプロドラッグ。

比較: 6-アザウリジン 5'-モノリン酸は、DNAおよびRNA合成における重要な酵素であるリボヌクレオチドレダクターゼを阻害する能力によりユニークです。これは、この阻害効果を持たないウリジン 5'-モノリン酸などの類似化合物とは異なります。 さらに、6-アザウリジン 5'-モノリン酸の修飾構造により、より幅広い科学的用途に使用できます .

類似化合物との比較

Uridine 5’-monophosphate: A naturally occurring nucleotide involved in the synthesis of RNA.

6-Azauridine: A prodrug that, upon conversion to 6-aza uridine 5’-monophosphate, inhibits uridine monophosphate synthase.

Comparison: 6-Aza uridine 5’-monophosphate is unique due to its ability to inhibit ribonucleotide reductase, a key enzyme in DNA and RNA synthesis. This sets it apart from similar compounds like uridine 5’-monophosphate, which does not have this inhibitory effect. Additionally, 6-aza uridine 5’-monophosphate’s modified structure allows it to be used in a broader range of scientific applications .

生物活性

6-Azauridine-5'-monophosphate (6-Aza-UMP) is a significant derivative of uridine, classified as a pentose phosphate. Its unique structural characteristics and biological activities make it a compound of interest in medicinal chemistry and pharmacology. This article explores the biological activity of 6-Aza-UMP, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₂N₃O₉P

- Molecular Weight : Approximately 325.17 g/mol

- Structure : The compound features a substituted triazine ring and a phosphate group attached to a ribose sugar, with a nitrogen atom at the 6 position differentiating it from uridine-5'-monophosphate.

6-Aza-UMP primarily functions as an antineoplastic agent , exhibiting its effects through the inhibition of enzymes involved in nucleotide metabolism. Notably, it has been shown to interact with orotidine-5'-phosphate decarboxylase (OMPDC), which plays a crucial role in pyrimidine metabolism.

Enzyme Interaction

Research indicates that 6-Aza-UMP binds more effectively to OMPDC than uridine-5'-monophosphate, suggesting a stronger inhibitory effect on the enzyme's activity. This interaction can lead to alterations in RNA synthesis pathways, impacting cell proliferation and viability .

Biological Activity and Therapeutic Applications

The biological activity of 6-Aza-UMP extends beyond its antineoplastic properties. It has demonstrated potential in various therapeutic contexts:

- Antiviral Activity : Studies suggest that 6-Aza-UMP may integrate into RNA, potentially offering applications in antiviral therapies .

- Cytostatic Effects : The compound has been observed to inhibit cell growth in vitro, which is attributed to its interference with RNA synthesis .

Comparative Analysis with Related Compounds

The following table summarizes key structural and functional similarities between 6-Aza-UMP and other nucleoside analogues:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Uridine 5'-monophosphate (UMP) | Base structure similar without nitrogen | Precursor for RNA synthesis |

| Cytidine 5'-monophosphate (CMP) | Pyrimidine base | Involved in RNA synthesis |

| **2-Aminopurine | Purine base with amino group | Functions as an antiviral agent |

| **6-Thioguanosine | Contains sulfur atom | Used in cancer therapy |

| This compound | Nitrogen at the 6 position | Distinct antineoplastic activity |

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that polymer-linked 6-Aza-UMP resins exhibited specific binding toward OMPDC, reinforcing the compound's role as a potent inhibitor .

- Antiviral Evaluation : Research on the antiviral properties of orotidine derivatives indicated that compounds like 6-Aza-UMP could serve as effective inhibitors of viral RNA synthesis .

- Cytostatic Effects : In vivo studies have shown that the cytostatic effect of 6-Aza-UMP on cell growth is linked to its ability to inhibit nucleotide metabolism pathways .

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N3O9P/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(20-7)2-19-21(16,17)18/h1,3,5-7,13-14H,2H2,(H,10,12,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVZOSYMNMNQFR-SHUUEZRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942235 | |

| Record name | 5-Hydroxy-2-(5-O-phosphonopentofuranosyl)-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2018-19-1 | |

| Record name | 6-Azauridine-5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-aza uridine 5'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Hydroxy-2-(5-O-phosphonopentofuranosyl)-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。